![molecular formula C26H34N8O B560418 Lerociclib CAS No. 1628256-23-4](/img/structure/B560418.png)
Lerociclib
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Overview
Description
Lerociclib, also known as GB491, is a highly selective oral CDK4/6 inhibitor used for the treatment of breast cancer . It was introduced by G1 Therapeutics and is currently being used in various parts of Asia .
Synthesis Analysis
The synthesis of Lerociclib involves the inhibition of cyclin-dependent kinases (CDK) 4/6 . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Molecular Structure Analysis
The molecular formula of Lerociclib is C26H34N8O . Its InChI Key is YPJRHEKCFKOVRT-UHFFFAOYSA-N . The structure can be viewed in the IUPHAR/BPS Guide to PHARMACOLOGY.
Chemical Reactions Analysis
Lerociclib, like other CDK4/6 inhibitors, interrupts the proliferation of malignant cells by inhibiting the progression through the cell cycle . This is achieved by inhibiting two proteins called cyclin-dependent kinase 4 and 6 (CDK4/6) .
Physical And Chemical Properties Analysis
Lerociclib has a molecular weight of 474.613 . It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 4 rotatable bonds, and a topological polar surface area of 91.21 .
Scientific Research Applications
Breast Cancer Treatment
Lerociclib is being investigated for its efficacy in combination with other drugs like fulvestrant for treating hormone receptor-positive, Her2-negative locally advanced or metastatic breast cancer. Clinical trial NCT02983071 is focused on this application .
Cell Cycle Regulation in Cancer
Research has highlighted the role of Lerociclib as a CDK 4/6 inhibitor, which is crucial in regulating cell division. Dysregulated cell proliferation, often due to anomalies in cell cycle kinase activation, is a common pathological mechanism in cancer, and Lerociclib’s inhibition of CDK4/6 is a promising therapeutic approach .
Lung Cancer Treatment
Lerociclib has shown potential in synergizing with tyrosine kinase inhibitors (TKIs) targeting EGFR, ALK, and RET in lung cancer cell lines. It also enhances the efficacy of drugs like osimertinib and crizotinib in patient-derived xenograft (PDX) models harboring EGFR or ALK mutations .
Advanced HR+/HER2- Breast Cancer
A Phase 1b/2a study assesses lerociclib dose escalation in combination with fulvestrant for patients with metastatic or locally advanced HR+/HER2- breast cancer that had progressed following endocrine therapy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRHEKCFKOVRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lerociclib | |
CAS RN |
1628256-23-4 |
Source
|
Record name | Lerociclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628256234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lerociclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEROCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBH8AY6ENB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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